molecular formula C11H14ClNO2 B13579507 Methyl (2-chlorobenzyl)alaninate

Methyl (2-chlorobenzyl)alaninate

Cat. No.: B13579507
M. Wt: 227.69 g/mol
InChI Key: PVMYPQVFAHRMDB-UHFFFAOYSA-N
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Description

Methyl (2-chlorobenzyl)alaninate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of alanine, an amino acid, and features a 2-chlorobenzyl group attached to the nitrogen atom of the alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-chlorobenzyl)alaninate typically involves the reaction of alanine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of alanine attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chlorobenzyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), alkoxides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl (2-chlorobenzyl)alaninate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2-chlorobenzyl)alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-chlorobenzyl)glycinate: Similar structure but with glycine instead of alanine.

    Methyl (2-chlorobenzyl)valinate: Similar structure but with valine instead of alanine.

    Methyl (2-chlorobenzyl)serinate: Similar structure but with serine instead of alanine.

Uniqueness

Methyl (2-chlorobenzyl)alaninate is unique due to the presence of the alanine moiety, which imparts specific steric and electronic properties. The 2-chlorobenzyl group enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H14ClNO2/c1-8(11(14)15-2)13-7-9-5-3-4-6-10(9)12/h3-6,8,13H,7H2,1-2H3

InChI Key

PVMYPQVFAHRMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1Cl

Origin of Product

United States

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